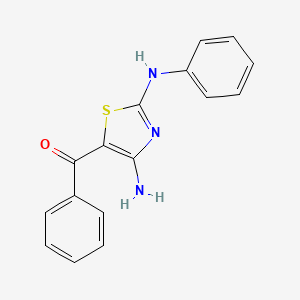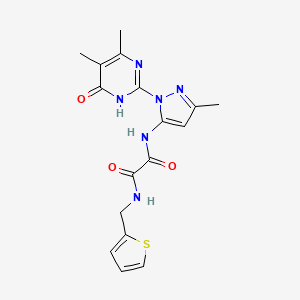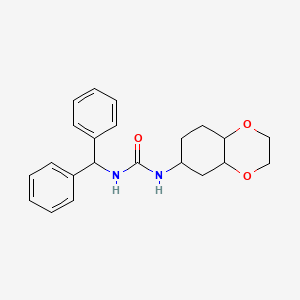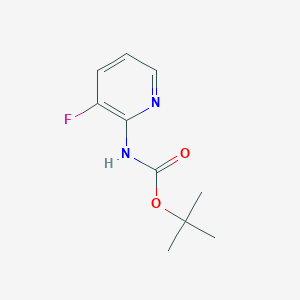
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone
Descripción general
Descripción
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Novel compounds including 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone have been synthesized and characterized using various spectroscopic methods such as UV, IR, NMR, and mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were achieved through density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies indicate that these compounds have potential antibacterial activities. This is attributed to the structural changes in the molecule due to the substitution of the electron-withdrawing group and the HOMO–LUMO energy gap (Shahana & Yardily, 2020).
Anticancer Activity
- A series of thiazole compounds, including variations of 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone, were synthesized and tested for anticancer activity against breast cancer cells MCF7. The antiproliferative activity was evaluated based on IC50 values, showing that some compounds have comparable activity with standard chemotherapy drugs (Sonar et al., 2020).
Anticonvulsant and CNS Depressant Properties
- Novel compounds including 4-Amino-2-(Phenylamino)-1,3-Thiazol-5-Ylmethanone derivatives have demonstrated central nervous system depressant activity and potential anticonvulsant properties. Some of these compounds also exhibited potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Anti-Inflammatory Activity
- Pyrazole derivatives of this compound were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test. Most compounds showed significant anti-inflammatory activity (Arunkumar et al., 2009).
Antimicrobial Agents
- 2-phenylamino-thiazole derivatives, including this compound, were synthesized and screened for antimicrobial activity. Some molecules showed potent activity against pathogenic strains, with the antibacterial activity being more pronounced against Gram-positive strains (Bikobo et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its activity and influencing cellular processes such as cell cycle progression and dna repair .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXSIIEHFGLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328530 | |
| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13807-10-8 | |
| Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)





![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)


![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)
